molecular formula C17H14N4O6 B11394650 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11394650
M. Wt: 370.3 g/mol
InChI Key: QNNCNTRASMWFKL-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced into the oxadiazole ring.

    Attachment of the nitrophenoxy group: This is usually done through a nucleophilic substitution reaction where the nitrophenoxy group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its oxadiazole ring and nitrophenoxy moiety contribute to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14N4O6

Molecular Weight

370.3 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H14N4O6/c1-25-12-8-6-11(7-9-12)16-17(20-27-19-16)18-15(22)10-26-14-5-3-2-4-13(14)21(23)24/h2-9H,10H2,1H3,(H,18,20,22)

InChI Key

QNNCNTRASMWFKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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